2-Bromo-5-fluorobenzenethiol

Overview

Description

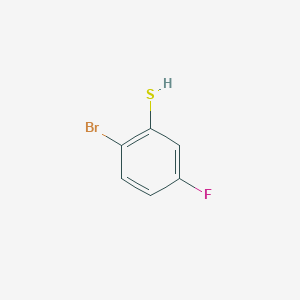

2-Bromo-5-fluorobenzenethiol is an organosulfur compound that belongs to the class of aromatic thiols It is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 5-fluorothiophenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzenethiol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted thiophenol derivatives.

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiophenol.

Scientific Research Applications

2-Bromo-5-fluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

2-Fluorothiophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

2,4-Difluorothiophenol: Contains two fluorine atoms, which can affect its electronic properties and reactivity

Uniqueness

2-Bromo-5-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring. This combination of halogens imparts distinct electronic and steric effects, making it a valuable compound for various chemical and biological applications .

Biological Activity

2-Bromo-5-fluorobenzenethiol is an organosulfur compound that has garnered attention in recent years due to its potential biological activities. This compound features a benzene ring substituted with bromine and fluorine atoms, along with a thiol (-SH) group, which contributes to its reactivity and interaction with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, thereby influencing their functions. The presence of halogen substituents enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites in biomolecules. This reactivity is crucial for its potential applications in medicinal chemistry, particularly in drug development.

Key Mechanisms:

- Covalent Binding : The thiol group can react with cysteine residues in proteins, leading to enzyme inhibition or modulation.

- Electrophilic Reactivity : The bromine and fluorine atoms can facilitate electrophilic aromatic substitution reactions, which are vital for modifying biological pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including antimicrobial and anticancer properties. These activities are essential for exploring the compound's potential as a therapeutic agent.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-chlorobenzenethiol | Contains chlorine instead of fluorine | Different reactivity due to the presence of chlorine |

| 2-Chloro-5-bromobenzenethiol | Similar structure but different halogen | Affects reactivity and biological activity |

| 2-Bromo-5-fluorophenyl difluoromethyl sulphone | Contains a sulphone group | Exhibits diverse biological activities including anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (over 50% at concentrations above 50 µM) after 48 hours, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-fluorobenzenethiol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination and fluorination of benzenethiol precursors. For example, bromomethyl intermediates (e.g., Methyl 2-(bromomethyl)-5-fluorobenzoate, InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N ) can be modified via nucleophilic substitution with thiol sources. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>95.0% purity thresholds, as seen in Kanto Reagents’ standards ) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Reference CAS RNs for related compounds (e.g., 2-Bromo-5-fluorophenol, CAS 147460-41-1 ) to ensure reagent compatibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use F NMR to confirm fluorine positioning and H NMR to identify thiol proton environments (δ ~3-5 ppm). IR spectroscopy verifies S-H stretching (~2550 cm). Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., CHBrFS: theoretical MW 206.02). Cross-reference with analogs like 5-Bromo-2-fluoro-4-methylbenzoic acid (CAS 515135-65-6, MW 233.03 ) to validate substituent effects.

Q. How does the thiol group influence reactivity compared to hydroxyl or amino derivatives?

- Methodological Answer : The thiol group enhances nucleophilicity, enabling metal-coupling reactions (e.g., Pd-catalyzed cross-coupling). Compare with 2-Bromo-5-fluorophenol (CAS 147460-41-1 ), where -OH groups may require protection. Thiols are prone to oxidation; stabilize using inert atmospheres (N) and antioxidants (e.g., BHT).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

- Methodological Answer : Bromine and fluorine direct electrophiles to meta/para positions. Use DFT calculations to predict reactive sites (e.g., leveraging NIST’s computational tools ). Experimentally, monitor reaction progress via LC-MS and compare with derivatives like 2-Bromo-4-fluorobenzyl alcohol (MW 205.02 ). Optimize directing effects by adjusting solvent polarity (e.g., DMF vs. THF) and temperature.

Q. How can computational modeling predict the stability of this compound under varying conditions?

- Methodological Answer : Perform density functional theory (DFT) simulations to assess thermal degradation pathways and bond dissociation energies. Compare with experimental TGA/DSC data (e.g., 4-Bromo-2-fluorophenol’s bp 79°C ). Use software like Gaussian or ORCA, referencing methodologies in Fig. 1 of Goetzen et al. (2023) .

Q. What are the implications of steric and electronic effects in cross-coupling reactions involving this compound?

- Methodological Answer : Steric hindrance from bromine may slow transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance efficiency. Electronic effects (fluorine’s electronegativity) stabilize intermediates; monitor via in situ F NMR. Compare with 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5 ) in similar reactions.

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : The thiol group may bind cysteine residues in enzymes. Use fluorescence quenching assays or SPR to study protein interactions. For toxicity screening, employ cell viability assays (e.g., MTT) and compare with 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0 ). Ensure proper storage (0–6°C for analogs like 3-Bromo-5-fluorophenol ) to maintain bioactivity.

Q. What experimental controls are critical when analyzing contradictory stability data across studies?

- Methodological Answer : Standardize storage conditions (e.g., anhydrous vs. humid environments) and purity checks (HPLC/GC). For thermal stability, replicate DSC protocols using reference compounds like 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5 ). Address discrepancies by comparing degradation products via LC-MS/MS.

Properties

IUPAC Name |

2-bromo-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEGEMGVTNGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597767 | |

| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-14-5 | |

| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.